Rupestonic acid
Overview
Description
Rupestonic acid is a sesquiterpene compound isolated from the plant Artemisia rupestris LThis compound has garnered significant attention due to its diverse biological activities, including antiviral, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rupestonic acid can be synthesized through various chemical routes. One method involves the esterification of this compound using dimethyl sulfate to form methyl rupestonate, followed by Davis oxidation in the presence of lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine . Another approach involves the asymmetric synthesis of this compound, which allows for the production of optically pure compounds .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from dried whole Artemisia rupestris L. using microwave extraction and supercritical fluid extraction techniques. The extracted compound is then purified using column chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Rupestonic acid undergoes various chemical reactions, including:
Oxidation: Davis oxidation is a common method used to synthesize derivatives of this compound.
Esterification: Esterification with dimethyl sulfate to form methyl rupestonate.
Acylation: Acylation reactions in the presence of dimethylaminopyridine (DMAP) catalyst.
Common Reagents and Conditions
Oxidation: Lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine at temperatures from –78 to –40°C.
Esterification: Dimethyl sulfate.
Acylation: Acyl chloride and triethylamine (Et3N) in the presence of DMAP.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as methyl rupestonate and other acylated compounds .
Scientific Research Applications
Rupestonic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Investigated for its antiviral properties against influenza viruses.
Medicine: Studied for its potential antitumor and anti-inflammatory effects.
Industry: Utilized in the development of fluorescent probes for cellular imaging.
Mechanism of Action
Rupestonic acid exerts its effects through various molecular targets and pathways. For instance, it has been shown to inhibit influenza virus replication by activating heme oxygenase-1-mediated interferon response . Additionally, its antitumor properties are attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Rupestonic acid is unique among sesquiterpenes due to its diverse biological activities. Similar compounds include:
These compounds share structural similarities with this compound but differ in their specific biological activities and potency.
Properties
IUPAC Name |
2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSKBJBODQVBX-AXTRIDKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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